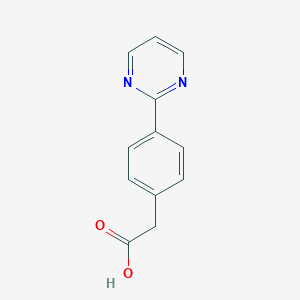

2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

Description

BenchChem offers high-quality 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-pyrimidin-2-ylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11(16)8-9-2-4-10(5-3-9)12-13-6-1-7-14-12/h1-7H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQZPWYUYITHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Targeting in Oncology: A Comprehensive Guide to Pyrimidine-Based Kinase Inhibitors

As an application scientist overseeing early-stage drug discovery pipelines, I approach kinase inhibitor validation not merely as a sequence of assays, but as a self-validating logical framework. The pyrimidine scaffold is a privileged structure in medicinal chemistry, profoundly impacting the landscape of targeted cancer therapy[1]. Because its deazapurine or substituted pyrimidine framework closely mimics the adenine ring of adenosine triphosphate (ATP), pyrimidine derivatives can seamlessly anchor into the highly conserved ATP-binding hinge region of protein kinases[2].

This technical guide synthesizes the structural rationale, quantitative profiling, and rigorous validation protocols required to develop and evaluate next-generation pyrimidine-based kinase inhibitors.

The Privileged Pyrimidine Scaffold: Structural Biology & Rational Design

Protein kinases are the master regulators of cellular signaling. Dysregulation of kinases such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinases (CDK4/6) drives oncogenesis[3].

Pyrimidine-based inhibitors—spanning scaffolds like pyrrolo[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines—function primarily as Type I or Type II ATP-competitive inhibitors[1].

The Causality of Scaffold Design: The inclusion of a pyrimidine core is not arbitrary; it allows for critical bidentate hydrogen bonding with the backbone amides of the kinase hinge region. Substitutions at the C2, C4, and C6 positions are strategically employed to exploit adjacent hydrophobic pockets (e.g., the gatekeeper residue pocket), enhancing both potency and selectivity. For instance, the incorporation of small hydrophobic groups at position 3 of pyrazolo[1,5-a]pyrimidines significantly enhances binding to the ATP pockets, leading to more potent kinase inhibition and overcoming off-target toxicity[3].

Mechanism of action for pyrimidine-based inhibitors in oncogenic signaling.

Quantitative Profiling & Target Selectivity

To establish a benchmark for potency in drug development, we must evaluate the half-maximal inhibitory concentration (IC50) across wild-type and mutant kinases. The table below summarizes the quantitative performance of key pyrimidine-based inhibitors, highlighting how structural mutations (e.g., EGFR L858R vs. T790M) drastically alter binding affinity[4].

| Inhibitor | Scaffold Type | Target Kinase | IC50 Value | Reference |

| Gefitinib | Pyrimidine-based Small Molecule | EGFR (Wild-Type) | 36 nM | [4] |

| Gefitinib | Pyrimidine-based Small Molecule | EGFR (L858R Mutant) | 5 nM | [4] |

| Gefitinib | Pyrimidine-based Small Molecule | EGFR (L858R/T790M) | 1013 nM | [4] |

| Lapatinib | Pyrimidine-based Small Molecule | HER2 | 6 - 10.2 nM | [4] |

| Erlotinib | Pyrimidine-based Small Molecule | EGFR (Wild-Type) | ~100 nM (Cell) | [4] |

| Compound 5 | Pyrazol-1-yl Pyridopyrimidine | CDK4/Cyclin D1 | 5.91 - 9.27 µM (Cell) | [5] |

Self-Validating Experimental Workflows

Robust drug development relies on orthogonal validation: biochemical assays to confirm direct target engagement, and cell-based assays to verify membrane permeability and physiological efficacy. Every protocol must be designed as a self-validating system to eliminate false positives.

Protocol 1: Biochemical Target Engagement (Luminescent ADP-Glo™ Assay)

Traditional radiometric assays are hazardous and low-throughput. The ADP-Glo™ Kinase Assay is a homogeneous, high-throughput luminescent method that measures the ADP formed during the kinase reaction[6].

Step-by-Step Methodology:

-

Kinase Reaction Setup: In a 384-well plate, combine 5 µL of the optimized kinase reaction mixture (purified kinase, specific peptide substrate, and ATP) in 1X Kinase Buffer[6].

-

Causality: Running the reaction with ATP at or slightly below its apparent

ensures the assay remains highly sensitive to ATP-competitive pyrimidine inhibitors. Artificially high ATP concentrations will outcompete the inhibitor, yielding falsely elevated IC50 values.

-

-

Inhibitor Incubation: Add the pyrimidine-based inhibitor across a 10-point dose-response curve. Incubate at 30°C for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction. Incubate at room temperature for 40 minutes[6].

-

Causality: This is a critical self-validating step. This reagent actively depletes all unconsumed background ATP. Without complete ATP depletion, background noise would mask the true ADP signal generated by the kinase.

-

-

Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes[6].

-

Causality: This introduces luciferase, luciferin, and enzymes that convert the kinase-generated ADP back into ATP. The newly formed ATP acts as the limiting reagent for the luciferase reaction, ensuring that the luminescent output is directly proportional to the original kinase activity.

-

-

Data Analysis: Measure luminescence using a microplate reader. Normalize data against positive (DMSO only) and negative (no kinase) controls. Fit the data to a 4-parameter logistic (4PL) curve to calculate the IC50.

Biochemical workflow of the luminescent ADP-Glo kinase assay.

Protocol 2: Cellular Efficacy & Proliferation Assay (CellTiter-Glo)

A potent biochemical IC50 is meaningless if the compound cannot penetrate the cell membrane or is rapidly extruded by efflux pumps.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., H1975 for EGFR L858R/T790M) in a 96-well plate at a density of 3,000 cells/well. Incubate overnight at 37°C.

-

Causality: Plating at an optimized density ensures the cells remain in the logarithmic growth phase throughout the assay. Overconfluence leads to contact inhibition, confounding the anti-proliferative effects of the drug.

-

-

Compound Treatment: Treat cells with serial dilutions of the pyrimidine inhibitor.

-

Causality: Utilizing a 10-point serial dilution allows for a robust 4PL regression, which is mathematically necessary to accurately define the upper and lower asymptotes of the IC50 curve.

-

-

Incubation: Incubate for 72 hours.

-

Causality: Kinase inhibitors primarily induce cell cycle arrest or apoptosis. A 72-hour window allows for at least two full cell division cycles, ensuring the phenotypic consequences of kinase inhibition are fully realized.

-

-

Viability Measurement: Add the luminescent viability reagent to lyse cells and measure endogenous ATP as a proxy for metabolically active cells. Calculate the cellular IC50.

Future Directions: Overcoming Resistance

The primary limitation of first-generation pyrimidine inhibitors is the inevitable emergence of acquired resistance. Gatekeeper mutations (such as the EGFR T790M mutation) sterically block first-generation pyrimidine inhibitors like gefitinib from entering the ATP pocket[7].

To bypass this, medicinal chemists have evolved the pyrimidine scaffold. Third-generation irreversible inhibitors (e.g., Osimertinib) utilize a pyrimidine core but feature an acrylamide moiety that forms a covalent bond with the Cys797 residue[7]. Furthermore, multi-kinase targeting using fused pyrimidine scaffolds (e.g., pyrido[3,4-d]pyrimidines) has shown immense promise in bypassing compensatory pathway activation, ensuring that pyrimidine derivatives will remain at the forefront of oncology research for decades to come.

References

-

Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Source: National Institutes of Health (NIH). URL: [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Source: ResearchGate. URL:[Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: National Institutes of Health (NIH). URL:[Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: National Institutes of Health (NIH). URL:[Link]

-

New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Source: National Institutes of Health (NIH). URL:[Link]

Sources

- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preclinical In Vitro Evaluation of 2-(4-(Pyrimidin-2-yl)phenyl)acetic Acid as a Novel Anticancer Agent

A Hypothetical Framework for Investigation

Disclaimer: The following technical guide is a hypothetical framework for the in vitro investigation of 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid. As of the date of this publication, there is limited publicly available data on the specific biological activities of this compound. The proposed experiments and expected outcomes are based on the analysis of structurally related pyrimidine and phenylacetic acid derivatives with known biological activities. This document is intended to serve as a comprehensive roadmap for researchers and drug development professionals to explore the potential of this molecule as a novel therapeutic agent.

Introduction: The Therapeutic Potential of Pyrimidine-Based Compounds

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Structurally, 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid combines the pyrimidine motif with a phenylacetic acid group, a feature also present in some biologically active molecules. This unique combination suggests the potential for novel mechanisms of action and therapeutic applications.

This guide proposes a hypothetical investigation into the anticancer properties of 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid, postulating its potential as an inhibitor of a key signaling pathway implicated in cancer progression. The subsequent sections will provide a detailed, step-by-step framework for its synthesis, in vitro characterization, and mechanistic elucidation.

Proposed Synthesis of 2-(4-(Pyrimidin-2-yl)phenyl)acetic Acid

A plausible synthetic route for 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid is proposed based on established chemical reactions. The synthesis would likely involve a cross-coupling reaction to link the pyrimidine and phenyl rings, followed by the introduction or modification of the acetic acid side chain.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A common method for forming the biaryl bond is the Suzuki-Miyaura cross-coupling reaction.

-

Reactants: 2-chloropyrimidine and 4-(carboxymethyl)phenylboronic acid.

-

Catalyst: A palladium catalyst such as Pd(PPh₃)₄.

-

Base: An aqueous solution of a base like Na₂CO₃.

-

Solvent: A solvent system such as a mixture of toluene and ethanol.

-

Procedure: a. Combine 2-chloropyrimidine, 4-(carboxymethyl)phenylboronic acid, Pd(PPh₃)₄, and the solvent in a reaction flask. b. Add the aqueous Na₂CO₃ solution. c. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for several hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and perform an aqueous workup. f. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Activity

The initial step in evaluating the anticancer potential of a novel compound is to assess its ability to inhibit the growth of cancer cells. This is typically achieved through antiproliferative assays using a panel of cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MDA-MB-231 - breast, HepG2 - liver).[3]

-

Procedure: a. Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO). c. After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Hypothetical Data Presentation

| Cell Line | Tumor Type | Hypothetical IC₅₀ (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.7 |

| HepG2 | Hepatocellular Carcinoma | 22.5 |

| HCT116 | Colon Carcinoma | 12.1 |

Elucidation of the Mechanism of Action

Based on the activities of similar pyrimidine derivatives, we hypothesize that 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid may exert its anticancer effects by inhibiting a key signaling pathway involved in cell proliferation and survival, such as a protein kinase cascade.[4][5]

Proposed Target: Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is a common feature in many cancers.

Caption: Hypothetical inhibition of the MAPK signaling pathway by 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid.

Experimental Protocol: Western Blot Analysis

Western blotting can be used to assess the phosphorylation status of key proteins in the MAPK pathway.

-

Procedure: a. Treat cancer cells (e.g., MDA-MB-231) with 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid at its IC₅₀ concentration for various time points. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against total and phosphorylated forms of MEK and ERK. e. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading. f. Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

-

Expected Outcome: A dose- and time-dependent decrease in the levels of phosphorylated MEK and ERK would support the hypothesis that the compound inhibits the MAPK pathway.

Cell Cycle and Apoptosis Analysis

To further understand the cellular consequences of treatment with 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid, cell cycle analysis and apoptosis assays are essential.

Experimental Workflow

Caption: Experimental workflow for cell cycle and apoptosis analysis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Procedure: a. Treat cancer cells with 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid for 24-48 hours. b. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. c. Treat the cells with RNase A and stain with propidium iodide (PI). d. Analyze the DNA content of the cells using a flow cytometer.

-

Expected Outcome: An accumulation of cells in the G2/M phase of the cell cycle would suggest that the compound interferes with mitosis.[4]

Experimental Protocol: Apoptosis Assay by Flow Cytometry

-

Procedure: a. Treat cancer cells with the compound for 24-48 hours. b. Stain the cells with Annexin V-FITC and PI. c. Analyze the stained cells by flow cytometry.

-

Expected Outcome: An increase in the percentage of Annexin V-positive cells would indicate the induction of apoptosis.

Conclusion and Future Directions

This technical guide has outlined a hypothetical yet comprehensive framework for the initial in vitro evaluation of 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid as a potential anticancer agent. The proposed experiments are designed to systematically assess its antiproliferative activity, elucidate its mechanism of action, and characterize its effects on fundamental cellular processes.

Positive results from these in vitro studies would warrant further investigation, including:

-

Enzymatic assays to confirm direct inhibition of the hypothesized target (e.g., MEK).

-

In vivo studies in animal models to evaluate efficacy and safety.

-

Structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties.

The exploration of novel chemical entities like 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid is crucial for the continued development of effective cancer therapies.

References

-

Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., Zheng, J., & Gan, Z. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512–2529. [Link]

-

Li, L., Lu, Y., He, L., Wang, G., & Geng, Y. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3214–3223. [Link]

-

Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., Zheng, J., & Gan, Z. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512-2529. [Link]

-

Bortolami, M., Pandolfi, F., Tudino, V., Messore, A., Madia, V. N., De Vita, D., Di Santo, R., & Scipione, L. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090–4112. [Link]

-

Di Micco, S., Terracciano, S., Giordano, F., Bifulco, G., & Riccio, R. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 658861. [Link]

-

Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., Zheng, J., & Gan, Z. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512–2529. [Link]

-

Hussain, M. A., & Kumar, M. (2013). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 471-473. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 456. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106–113. [Link]

-

Yadav, P., Kumar, R., & Singh, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114–128. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Role of Baxinib in Signal Transduction: A Technical Guide

Disclaimer: An initial search for the compound "Baxinib" did not yield specific results for a molecule with this name in widespread scientific literature or drug development pipelines. It is possible that this is a novel compound not yet in the public domain, a developmental codename, or a potential misspelling of a similar-sounding inhibitor.

Given the context of the query, this guide will focus on a well-characterized, exemplary molecule, Baricitinib , to explore the intricate role of a Janus kinase (JAK) inhibitor in signal transduction pathways. Baricitinib serves as an excellent model due to its established mechanism of action and the wealth of available technical data. The principles, pathways, and experimental methodologies discussed herein are broadly applicable to the study of other JAK inhibitors.

Introduction: The Critical Role of JAK-STAT Signaling

The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a cornerstone of cellular communication, translating extracellular signals from a vast array of cytokines and growth factors into transcriptional responses.[1] This cascade is pivotal for regulating fundamental processes such as immune responses, inflammation, and hematopoiesis. The pathway's core components include cytokine receptors, the four members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and the Signal Transducer and Activator of Transcription (STAT) proteins. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[2]

The Canonical JAK-STAT Pathway: A Symphony of Phosphorylation

The activation of the JAK-STAT pathway is a tightly regulated process initiated by the binding of a ligand (e.g., a cytokine) to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, which allows them to phosphorylate and activate each other. These activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the receptor's intracellular domain. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes.

Caption: The canonical JAK-STAT signaling cascade.

Mechanism of Action: Baricitinib as a JAK1/JAK2 Inhibitor

Baricitinib is a small-molecule inhibitor that functions by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of JAKs.[1] It exhibits selectivity for JAK1 and JAK2 over JAK3 and TYK2. By occupying the ATP-binding pocket, Baricitinib prevents the phosphorylation of JAKs, thereby halting the downstream signaling cascade. This inhibition effectively blocks the phosphorylation and subsequent activation of STAT proteins, preventing them from translocating to the nucleus and initiating the transcription of pro-inflammatory cytokine genes. This targeted disruption of the signaling pathway is the basis for its therapeutic effects in inflammatory conditions.[3]

Caption: Competitive inhibition of the JAK ATP-binding site by Baricitinib.

Quantitative Analysis of Baricitinib's Inhibitory Activity

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.[4] Lower IC50 values indicate greater potency. The selectivity of Baricitinib for different JAK family members is evident from its varying IC50 values.

| Target Kinase | IC50 (nM) |

| JAK1 | 5.9 |

| JAK2 | 5.7 |

| JAK3 | >400 |

| TYK2 | 53 |

| Data sourced from publicly available pharmacological data for Baricitinib. |

This data demonstrates that Baricitinib is a potent inhibitor of JAK1 and JAK2, with significantly less activity against JAK3, highlighting its selectivity profile.

Experimental Validation: Western Blot for STAT Phosphorylation

A cornerstone technique to validate the efficacy of a JAK inhibitor is to measure the phosphorylation status of its direct substrate, STAT. Western blotting is a widely used method to detect specific proteins in a sample and can be adapted to specifically detect phosphorylated proteins using phospho-specific antibodies.[5][6]

Protocol: Detection of p-STAT3 (Tyr705) Inhibition by Baricitinib

This protocol outlines the steps to assess the dose-dependent effect of Baricitinib on IL-6-induced STAT3 phosphorylation in a human cell line (e.g., HeLa or HepG2).

Rationale: Interleukin-6 (IL-6) is a cytokine that robustly activates the JAK1/STAT3 signaling axis. By pre-treating cells with Baricitinib before stimulating with IL-6, we can quantify the drug's ability to inhibit this specific pathway. The phosphorylation of STAT3 at tyrosine 705 (Tyr705) is a critical step for its activation and dimerization.

Materials:

-

Cell line responsive to IL-6 (e.g., HepG2).

-

Cell culture media and reagents.

-

Baricitinib.

-

Recombinant human IL-6.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[7]

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels, buffers, and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (5% BSA in TBST).[6]

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-total STAT3.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., chemidoc).

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Pre-treat cells with varying concentrations of Baricitinib (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.

-

Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated, untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.[8] The inhibitors are critical to preserve the phosphorylation state of the proteins.[7]

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant for each sample.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration and prepare them with Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. BSA is preferred over milk for phospho-antibodies to reduce background from phosphoproteins like casein.[6]

-

Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3.

-

Quantify the band intensities. The p-STAT3 signal should be normalized to the total STAT3 signal for each lane.

-

Caption: Experimental workflow for Western blot analysis of STAT phosphorylation.

Conclusion

The study of specific inhibitors like Baricitinib provides a powerful lens through which to understand the complex and vital role of signal transduction pathways such as JAK-STAT. By competitively and selectively inhibiting key kinases, these molecules can effectively modulate cellular responses, offering significant therapeutic potential for a range of diseases driven by pathway dysregulation. The experimental validation of these inhibitors, through quantitative assays and techniques like Western blotting, is fundamental to drug development, confirming their mechanism of action and providing a robust framework for assessing their efficacy.

References

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

The Bcl-2/Bax and Ras/Raf/MEK/ERK signaling pathways: implications in pediatric leukemia pathogenesis and new prospects for therapeutic approaches. PubMed. Available at: [Link]

-

Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. Available at: [Link]

-

A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor Bafetinib. National Center for Biotechnology Information. Available at: [Link]

-

Signal Transduction Pathways. YouTube. Available at: [Link]

-

Janus kinase inhibitor. Wikipedia. Available at: [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

-

What is Axitinib used for? Patsnap Synapse. Available at: [Link]

-

Antiangiogenic Compound Axitinib Demonstrates Low Toxicity and Antitumoral Effects against Medulloblastoma. National Center for Biotechnology Information. Available at: [Link]

-

Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. National Center for Biotechnology Information. Available at: [Link]

-

Axitinib Targeted Cancer Stemlike Cells to Enhance Efficacy of Chemotherapeutic Drugs via Inhibiting the Drug Transport Function of ABCG2. National Center for Biotechnology Information. Available at: [Link]

-

Inhibitory curves and IC50 values for the reference compound axitinib... ResearchGate. Available at: [Link]

-

JAK Inhibitors for Rheumatoid Arthritis. WebMD. Available at: [Link]

-

Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLOS. Available at: [Link]

-

INLYTA® (axitinib) Mechanism Of Action. Pfizer. Available at: [Link]

-

Signaling Pathways and Therapeutic Strategies in Advanced Basal Cell Carcinoma. MDPI. Available at: [Link]

-

JAK inhibitors Used For Rheumatoid Arthritis (RA). NRAS. Available at: [Link]

-

Signal Transduction. BioNinja. Available at: [Link]

-

What is the mechanism of Axitinib? Patsnap Synapse. Available at: [Link]

-

A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife. Available at: [Link]

Sources

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]

- 4. IC50 Calculator | AAT Bioquest [aatbio.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. inventbiotech.com [inventbiotech.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for Assessing the Efficacy of 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

Introduction

2-(4-(Pyrimidin-2-yl)phenyl)aceticacid is a novel phenylacetic acid derivative. Compounds of this class, such as diclofenac and aceclofenac, are well-established non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins[2]. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and in kidney function, and COX-2, which is induced during inflammation and is a key target for anti-inflammatory therapies[2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the potential efficacy of 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid as an anti-inflammatory and analgesic agent, with a primary focus on its potential as a COX-2 inhibitor.

The following protocols are designed to provide a systematic evaluation of the compound's efficacy, from initial in vitro screening to more complex in vivo models of inflammation and pain.

Pre-formulation and Solubility Assessment

A critical initial step in assessing the efficacy of any compound is to determine its physicochemical properties, particularly its solubility. This information is essential for preparing accurate dosing solutions for both in vitro and in vivo studies. Phenylacetic acid and its derivatives are generally slightly soluble in water but more soluble in organic solvents[3].

Protocol 1: Solubility Determination

Objective: To determine the solubility of 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid in commonly used vehicles for in vitro and in vivo studies.

Materials:

-

2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Vortex mixer

-

Shaking incubator

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a series of vials containing a fixed volume of each solvent (e.g., 1 mL).

-

Add an excess amount of 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid to each vial to create a saturated solution.

-

Vortex the vials for 2 minutes to facilitate initial dissolution.

-

Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

-

Carefully collect an aliquot of the supernatant from each vial.

-

Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Express the solubility in mg/mL or µg/mL.

Expected Outcome: This protocol will provide quantitative data on the solubility of the test compound in various vehicles, guiding the selection of an appropriate formulation for subsequent experiments.

In Vitro Efficacy Assessment

In vitro assays are cost-effective and time-efficient methods for the initial screening of pharmacological properties[4][5]. These assays can provide preliminary evidence of anti-inflammatory activity and insights into the mechanism of action.

A. General Anti-inflammatory Screening

Protocol 2: Inhibition of Protein Denaturation

Rationale: Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent protein denaturation can be an indication of its anti-inflammatory potential[4][5].

Materials:

-

Bovine serum albumin (BSA)

-

Tris-HCl buffer (pH 7.4)

-

2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

-

Diclofenac sodium (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and diclofenac sodium in a suitable solvent (e.g., DMSO).

-

Prepare reaction mixtures containing 0.5 mL of 1% w/v BSA solution and 0.1 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

-

A control group should contain 0.1 mL of the vehicle instead of the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 72°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

B. Mechanistic Assays: Cyclooxygenase (COX) Inhibition

Given that phenylacetic acid derivatives are known to target COX enzymes, a direct assessment of COX-1 and COX-2 inhibition is a crucial step.

Protocol 3: Cell-Free COX-1 and COX-2 Inhibition Assay

Rationale: This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes, providing a quantitative measure of its potency and selectivity. Commercially available kits simplify this process[2][6].

Materials:

-

COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from BPS Bioscience, Abcam, or MilliporeSigma)

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric plate reader

-

2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

-

Selective COX-1 inhibitor (e.g., SC-560)

-

Selective COX-2 inhibitor (e.g., Celecoxib)

Procedure (based on a typical fluorometric kit):

-

Prepare a stock solution of the test compound and control inhibitors in DMSO.

-

In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Include wells for a no-enzyme control, a vehicle control, and positive controls (SC-560 for COX-1 and Celecoxib for COX-2).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC50 values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid | |||

| Celecoxib (Positive Control) | |||

| Ibuprofen (Non-selective Control) |

Workflow for In Vitro COX Inhibition Assay:

Caption: Workflow for the in vitro COX inhibition assay.

C. Cell-Based Assays

Cell-based assays provide a more physiologically relevant system to evaluate the effects of a compound on cellular processes.

Protocol 4: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages

Rationale: Macrophages, when stimulated with LPS, upregulate COX-2 and produce large amounts of PGE2, a key mediator of inflammation. This assay measures the ability of the test compound to inhibit this process.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

PGE2 ELISA kit

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group.

-

After incubation, collect the cell culture supernatant for PGE2 measurement using an ELISA kit according to the manufacturer's instructions.

-

Assess cell viability in the remaining cells to ensure that the inhibition of PGE2 production is not due to cytotoxicity.

-

Calculate the percentage inhibition of PGE2 production and determine the IC50 value.

In Vivo Efficacy Assessment

In vivo models are essential to evaluate the therapeutic potential of a compound in a whole organism, taking into account pharmacokinetic and pharmacodynamic factors[7]. A variety of rodent models are available to study inflammation and pain[8][9][10].

A. Acute Inflammatory Models

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a widely used and well-characterized model of acute inflammation. The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling)[11].

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

1% w/v carrageenan solution in sterile saline

-

Plethysmometer

-

2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

-

Indomethacin or Diclofenac (positive control)

-

Vehicle

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, positive control, or vehicle orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Calculate the percentage of edema inhibition for each group at each time point.

B. Analgesic Models

Protocol 6: Acetic Acid-Induced Writhing Test in Mice

Rationale: This model is used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), which is a response to pain[11].

Materials:

-

Male Swiss albino mice (20-25 g)

-

0.6% v/v acetic acid solution

-

2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

-

Aspirin or Indomethacin (positive control)

-

Vehicle

Procedure:

-

Administer the test compound, positive control, or vehicle orally or intraperitoneally.

-

After a pre-determined time (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

-

Calculate the percentage of analgesic activity (inhibition of writhing) for each group.

Workflow for In Vivo Efficacy Assessment:

Caption: General workflow for in vivo efficacy assessment.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

To ensure that the observed efficacy is due to the presence of the compound at the site of action, it is important to correlate the pharmacodynamic effects with the pharmacokinetic profile of the compound.

Protocol 7: Basic Pharmacokinetic Study in Rodents

Rationale: This study will determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which can be correlated with the time course of the anti-inflammatory or analgesic effects. Phenylacetic acid derivatives like aceclofenac have been studied in this manner[12].

Materials:

-

Rats or mice

-

2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

-

Blood collection supplies (e.g., heparinized tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer a single dose of the test compound to a group of animals via the intended route of administration (e.g., oral gavage).

-

Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.

-

Calculate the key pharmacokinetic parameters using appropriate software.

Data Presentation:

| Parameter | Value | Units |

| Cmax | ng/mL | |

| Tmax | h | |

| AUC(0-t) | ng*h/mL | |

| t1/2 | h |

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid as a potential anti-inflammatory and analgesic agent. By systematically progressing from in vitro screening and mechanistic studies to in vivo models of disease, researchers can build a robust data package to support the further development of this compound. The inclusion of pharmacokinetic studies is crucial for understanding the dose-response relationship and for translating preclinical findings to potential clinical applications.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Pain, Immunology & Inflammation Models – Pharmaron CRO. (n.d.). Pharmaron.

- In Vivo Pain Models. (n.d.).

- Advanced in vivo inflammation & immunology models | Preclinical CRO Services. (n.d.). Nuvisan.

- What in vivo models are used for pain studies? (2025).

- COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience.

- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025). Vertex AI Search.

- Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. (2021). European Medicines Agency.

- Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO.

- Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699). (n.d.). Abcam.

- Guideline for the conductof the efficacy studies for non-steroidal anti-inflammatory drugs. (n.d.). European Medicines Agency.

- COX-2 Inhibitor Screening Kit. (n.d.).

- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). MilliporeSigma.

- Effect of aceclofenac on pharmacokinetic of phenytoin. (n.d.).

- In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. (n.d.). PMC.

- In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources.

- New insights into the use of currently available non-steroidal anti-inflamm

- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (n.d.).

- Santini, C., Berger, G. D., Han, W., Mosley, R., MacNaul, K., Berger, J., ... & Sahoo, S. P. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1277-1280.

- Non-steroidal anti-inflammatory drugs efficacy evaluation guidance. (2025). Vertex AI Search.

- (4-Pyridin-2-yl-phenyl)acetic acid. (n.d.). Chem-Impex.

- Phenylacetic Acid Deriv

- PHENYLACETIC ACID. (n.d.).

- Giordano, F., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.

- Phenylacetic acid. (2022). Sciencemadness Wiki.

- resolving solubility problems of 2-(4H-1,2,4-triazol-4-yl)acetic acid. (n.d.). Benchchem.

- 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. (n.d.). PMC.

- 1091991-76-2|2-((2-Phenylpyrimidin-4-yl)thio)acetic acid. (n.d.). BLDpharm.

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI.

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2021). Frontiers.

- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). PMC.

- 2-Amino-N-pyrimidin-4-ylacetamides as A2A receptor antagonists: 1. Structure-activity relationships and optimization of heterocyclic substituents. (2008). PubMed.

Sources

- 1. scribd.com [scribd.com]

- 2. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 3. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 4. journalajrb.com [journalajrb.com]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. pharmaron.com [pharmaron.com]

- 9. criver.com [criver.com]

- 10. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 11. scielo.br [scielo.br]

- 12. applications.emro.who.int [applications.emro.who.int]

Application Notes and Protocols: Investigating 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid in Drug Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug resistance (MDR) is a primary factor in the failure of many chemotherapeutic regimens, contributing to over 90% of deaths in cancer patients undergoing treatment.[1] MDR is a complex phenomenon wherein cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs.[2] Key mechanisms contributing to MDR include the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, enhanced DNA repair mechanisms, and evasion of apoptosis (programmed cell death).[3][4][5]

The compound 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid features a pyrimidine ring and a phenylacetic acid moiety. Pyrimidine derivatives are integral to a wide range of therapeutic agents, including anticancer drugs, due to their ability to mimic the building blocks of DNA and RNA.[6][7][8] Phenylacetic acid and its derivatives have also demonstrated antineoplastic properties, including the induction of apoptosis and cell growth inhibition.[9][10][11] The unique combination of these two pharmacophores in 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid makes it a compelling candidate for investigation as a potential modulator of drug resistance.

This document provides a comprehensive guide for the initial investigation of 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid (referred to herein as "Compound X") in the context of overcoming drug resistance. It outlines hypothesized mechanisms of action and provides detailed protocols for a tiered experimental approach, from initial chemosensitization screening to more in-depth mechanistic studies.

Hypothesized Mechanisms of Action for Compound X in Overcoming Drug Resistance

Based on its structural components, Compound X could potentially counteract drug resistance through several mechanisms:

-

Inhibition of ABC Transporters: The planar, aromatic structure of Compound X may allow it to bind to and inhibit the function of ABC transporters like P-glycoprotein (P-gp/MDR1/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[2][12] By blocking these efflux pumps, Compound X could increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy.

-

Induction of Apoptosis: Phenylacetic acid derivatives are known to trigger apoptosis in cancer cells.[11] Compound X may re-sensitize resistant cells to chemotherapy by lowering the threshold for apoptosis, potentially through the modulation of Bcl-2 family proteins or activation of the caspase cascade.[13][14]

-

Modulation of Pro-Survival Signaling Pathways: The pyrimidine scaffold is a common feature in kinase inhibitors.[15] Compound X could potentially inhibit pro-survival signaling pathways that are often upregulated in drug-resistant cancer cells, such as the PI3K/Akt or MAPK pathways.

The following diagram illustrates a general overview of potential mechanisms for overcoming drug resistance that will be explored in the subsequent protocols.

Caption: Hypothesized mechanisms of Compound X in drug-resistant cells.

Experimental Workflow for Investigating Compound X

A tiered approach is recommended to efficiently evaluate the potential of Compound X. The workflow begins with broad screening assays and progresses to more specific mechanistic studies based on initial findings.

Caption: A tiered workflow for evaluating Compound X's anti-resistance activity.

PART 1: Cytotoxicity and Chemosensitization Screening

The initial step is to determine the intrinsic cytotoxicity of Compound X and its ability to sensitize drug-resistant cells to a standard chemotherapeutic agent. The MTT or similar cell viability assays are ideal for this purpose due to their reproducibility and suitability for high-throughput screening.[16][17][18][19]

Protocol 1: MTT Assay for Cell Viability and Chemosensitization

Objective: To determine the IC50 (half-maximal inhibitory concentration) of Compound X and to assess its ability to enhance the cytotoxicity of a known anticancer drug (e.g., Doxorubicin, Paclitaxel) in a drug-resistant cancer cell line.

Materials:

-

Drug-resistant cell line (e.g., MCF-7/ADR, K562/MDR) and its parental sensitive cell line (e.g., MCF-7, K562).

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Compound X stock solution (e.g., 10 mM in DMSO).

-

Chemotherapeutic drug stock solution (e.g., 1 mM Doxorubicin in water).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well plates.

-

Plate reader (570 nm absorbance).

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[17]

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Treatment:

-

For Compound X IC50: Prepare serial dilutions of Compound X in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest Compound X concentration).

-

For Chemosensitization:

-

Select a non-toxic or minimally toxic concentration of Compound X based on the IC50 results (e.g., IC10 or lower).

-

Prepare serial dilutions of the chemotherapeutic drug (e.g., Doxorubicin) in culture medium.

-

Prepare another set of serial dilutions of the chemotherapeutic drug in medium containing the fixed, non-toxic concentration of Compound X.

-

Replace the medium in the wells with the prepared drug solutions.

-

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2. The incubation time should be sufficient for the chemotherapeutic agent to induce cell death.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.[18]

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[17]

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Use a reference wavelength of 630-690 nm if available to reduce background noise.

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot dose-response curves and determine the IC50 values using non-linear regression analysis.

-

Calculate the Dose Modification Factor (DMF) or Reversal Fold , which quantifies the degree of chemosensitization.

-

DMF = IC50 (Chemotherapeutic alone) / IC50 (Chemotherapeutic + Compound X)

-

A DMF value greater than 1 indicates a sensitizing effect.

-

| Treatment Group | Cell Line | IC50 (µM) | Dose Modification Factor (DMF) |

| Doxorubicin Alone | MCF-7 (Sensitive) | 0.5 ± 0.08 | - |

| MCF-7/ADR (Resistant) | 15.2 ± 1.5 | - | |

| Doxorubicin + Compound X (1 µM) | MCF-7/ADR (Resistant) | 3.8 ± 0.4 | 4.0 |

| Compound X Alone | MCF-7 (Sensitive) | > 50 | - |

| MCF-7/ADR (Resistant) | > 50 | - | |

| This is example data and should be generated experimentally. |

PART 2: Mechanistic Assays

If chemosensitization is observed, the next step is to investigate the underlying mechanism. The following protocols focus on the two most common mechanisms of MDR: drug efflux and apoptosis evasion.

Protocol 2: ABC Transporter Inhibition Assay (Rhodamine 123 or Hoechst 33342 Efflux)

Objective: To determine if Compound X inhibits the efflux activity of ABC transporters like P-gp or BCRP. This is measured by the intracellular accumulation of a fluorescent substrate.

Rationale: P-gp transports substrates like Rhodamine 123, while BCRP transports substrates like Hoechst 33342.[1][20] An effective inhibitor will block the efflux of these dyes, leading to increased intracellular fluorescence.

Materials:

-

Drug-resistant cell line overexpressing the transporter of interest (e.g., MDCK-II/ABCG2, K562/MDR).[20]

-

Fluorescent substrate: Rhodamine 123 (for P-gp) or Hoechst 33342 (for BCRP).

-

Compound X.

-

Positive control inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).[3][21]

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubation: Aliquot cells into flow cytometry tubes or a 96-well plate. Add Compound X at various concentrations, the positive control inhibitor, and a vehicle control. Incubate for 30-60 minutes at 37°C.

-

Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123 to a final concentration of 1 µM) to all tubes/wells.

-

Incubation: Incubate for 60-90 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

-

Data Acquisition: Resuspend cells in fresh PBS and analyze immediately by flow cytometry or a fluorescence plate reader.

Data Analysis:

-

Measure the mean fluorescence intensity (MFI) for each treatment group.

-

Compare the MFI of cells treated with Compound X to the vehicle control and the positive control. A significant increase in MFI indicates inhibition of transporter activity.

| Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Vehicle |

| Vehicle Control (DMSO) | 150 ± 12 | 1.0 |

| Compound X (1 µM) | 450 ± 35 | 3.0 |

| Compound X (5 µM) | 820 ± 60 | 5.5 |

| Verapamil (50 µM, Positive Control) | 950 ± 75 | 6.3 |

| This is example data for a P-gp substrate like Rhodamine 123. |

Protocol 3: Western Blot Analysis of Apoptosis Markers

Objective: To determine if Compound X, alone or in combination with a chemotherapeutic agent, induces apoptosis in drug-resistant cells.

Rationale: Apoptosis is characterized by the activation of a cascade of caspase enzymes. Key markers include the cleavage of Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase).[13][14] An increase in the cleaved forms of these proteins is a hallmark of apoptosis.

Materials:

-

Drug-resistant cells.

-

Compound X and chemotherapeutic agent.

-

RIPA lysis buffer with protease and phosphatase inhibitors.[22]

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.

-

Primary antibodies: anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control (e.g., anti-GAPDH or anti-β-actin).[13][22]

-

HRP-conjugated secondary antibody.

-

ECL (Enhanced Chemiluminescence) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with Compound X, the chemotherapeutic drug, and the combination for 24-48 hours. Include an untreated control.

-

Harvest and lyse the cells using ice-cold RIPA buffer.[22]

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[22]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts, mix with Laemmli buffer, and boil to denature.[22]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[22]

-

Transfer the separated proteins to a membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[22]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

Data Analysis:

-

Perform densitometry analysis on the bands using software like ImageJ.

-

Normalize the expression of target proteins to the loading control.

-

Look for an increase in the cleaved forms of Caspase-3 (17/19 kDa fragments) and PARP (89 kDa fragment) in treated samples compared to the control.[13][22]

-

Analyze the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio suggests induction of the intrinsic apoptotic pathway.

Conclusion

The protocols outlined in this guide provide a systematic framework for the initial evaluation of 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid as a potential agent to combat drug resistance. Positive results from these assays, particularly a strong chemosensitizing effect coupled with a clear mechanism of action such as ABC transporter inhibition or apoptosis induction, would provide a strong rationale for further preclinical development, including in vivo xenograft studies and lead optimization.

References

-

Harris, A. L., & Hochhauser, D. (1992). Mechanisms of multidrug resistance in cancer treatment. Acta oncologica (Stockholm, Sweden), 31(2), 205–213. [Link]

-

Bukowski, K., Kciuk, M., & Kontek, R. (2020). Mechanisms of Multidrug Resistance in Cancer Chemotherapy. International journal of molecular sciences, 21(9), 3233. [Link]

-

Asadollahi-Kakh, S. A., & Ghasemi, A. (2015). New insights into the mechanisms of multidrug resistance in cancers. Cellular & molecular biology (Noisy-le-Grand, France), 61(7), 70–80. [Link]

-

Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299–309. [Link]

-

Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature reviews. Cancer, 2(1), 48–58. [Link]

-

Safavi, M., Sabourian, R., & Foroumadi, A. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

-

Zhang, H., Wang, Y. J., & Zhang, Y. K. (2018). Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection. Methods in molecular biology (Clifton, N.J.), 1745, 189–199. [Link]

-

Brown, M., & Wels, J. (2005). The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. In Chemosensitivity (pp. 249-257). Humana Press. [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

- Samid, D., & Shack, S. (1997). U.S. Patent No. 5,654,333. Washington, DC: U.S.

-

protocols.io. (2025). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. protocols.io. [Link]

-

Stefan, K., & Bauer, B. (2019). Multi-Target ABC Transporter Modulators: What Next and Where to Go?. Pharmaceuticals, 12(3), 125. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Safavi, M., Sabourian, R., & Foroumadi, A. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

-

Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), x-x. [Link]

-

PubChem. (n.d.). Phenylacetic acid. PubChem. [Link]

-

ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Szakács, G., et al. (2025). Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells. International Journal of Molecular Sciences, 26(11), 5894. [Link]

-

Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 55–74. [Link]

-

Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74. [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). Guideline on the clinical evaluation of anticancer medicinal products. Therapeutic Goods Administration (TGA). [Link]

- Chow, H. Y., et al. (2018).

-

CancerNetwork. (2020). Desensitization Protocol Allows Chemo Administration. CancerNetwork. [Link]

-

ResearchGate. (2014). A new rapid desensitization protocol for chemotherapy agents. ResearchGate. [Link]

-

Patil, S. B. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 793-797. [Link]

-

Sharma, A., & Kumar, V. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules (Basel, Switzerland), 29(2), 345. [Link]

-

Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Chemical Biology Letters, 11(3), 1135. [Link]

-

Wang, M., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC medicinal chemistry, 11(1), 113–123. [Link]

-

ResearchGate. (2025). Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Scientific reports, 13(1), 16999. [Link]

-

Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European journal of medicinal chemistry, 243, 114777. [Link]

-

Sharma, A., & Kumar, V. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 345. [Link]

-

ResearchGate. (2012). Synthesis of 4-Substituted 2-(4-Methylpiperazino)pyrimidines and Quinazoline Analogs as Serotonin 5-HT2A Receptor Ligands. ResearchGate. [Link]

- Reddy, L. R., et al. (2009). WO Patent No. 2009057133A2.

-

Di Meo, C., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 29(12), 2911. [Link]

-

Giordano, I., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 8, 597. [Link]

-

Kumar, R., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central journal, 13(1), 94. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cellmolbiol.org [cellmolbiol.org]

- 3. Mechanisms of multidrug resistance in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]

- 5. Mechanisms of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jacsdirectory.com [jacsdirectory.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5654333A - Methods for prevention of cancer using phenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 11. atamankimya.com [atamankimya.com]

- 12. ABC transporters Screening and Profiling Assays - Creative Biogene [creative-biogene.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. clyte.tech [clyte.tech]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells | MDPI [mdpi.com]

- 21. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Application Notes and Protocols for Baxinib Administration in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Intrinsic Apoptotic Pathway with Baxinib

Cancer is characterized by uncontrolled cell proliferation and the evasion of programmed cell death, or apoptosis. The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic members, like BAX, and anti-apoptotic members, like Bcl-2, determining cell fate.[1][2] In many cancers, this balance is shifted towards survival, often through the overexpression of anti-apoptotic proteins or the inactivation of pro-apoptotic ones.

Baxinib is a novel, potent, and selective small molecule inhibitor designed to directly engage and modulate the activity of the BAX protein. The therapeutic hypothesis is that by directly targeting BAX, Baxinib can restore the apoptotic potential of cancer cells, leading to tumor regression.[3][4] The following application notes provide a comprehensive protocol for the preclinical evaluation of Baxinib in xenograft models, a critical step in translating this therapeutic concept into a clinical reality. These xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, serve as a vital in vivo platform to assess the efficacy and safety of novel anti-cancer agents like Baxinib.[5][6]

Mechanism of Action: Baxinib's Engagement with the Apoptotic Machinery

Baxinib is designed to prevent the conformational changes and mitochondrial translocation of BAX, which are critical steps for the initiation of apoptosis.[3] By inhibiting BAX activation, Baxinib prevents the release of cytochrome c from the mitochondria, thereby halting the downstream caspase cascade that leads to programmed cell death.[3]

Caption: Baxinib inhibits the activation and mitochondrial translocation of BAX.

Experimental Workflow for Baxinib Evaluation in Xenograft Models

The successful in vivo evaluation of Baxinib requires a meticulously planned and executed experimental workflow. This involves careful preparation of the compound, establishment of the xenograft model, systematic drug administration, and rigorous monitoring and data collection.

Caption: Overview of the experimental workflow for Baxinib xenograft studies.

Detailed Protocols

PART 1: Baxinib Formulation for In Vivo Administration

The formulation of a poorly soluble compound like Baxinib is critical for achieving adequate bioavailability and therapeutic efficacy.

1.1. Solubility Assessment:

-

Objective: To determine the solubility of Baxinib in various pharmaceutically acceptable vehicles.

-

Protocol:

-

Prepare a stock solution of Baxinib in a solvent where it is freely soluble (e.g., DMSO).[7]

-

Add increasing amounts of the Baxinib stock solution to a range of vehicles (e.g., PBS, 0.5% methylcellulose, 5% NMP/95% PEG300).

-

Vortex and sonicate the mixtures.

-

Incubate at room temperature for 24 hours to reach equilibrium.

-